LogP Differentiation: Ethyl Ester (3.80) vs. Free Carboxylic Acid (2.94) for Solubility and Membrane Partitioning
The target compound (ethyl ester) exhibits a calculated LogP of 3.80, representing a significant 0.86 log unit increase in lipophilicity compared to its direct hydrolysis product, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS 50639-66-2), which has a LogP of 2.94 [1]. This LogP difference translates to approximately a 7.2-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeability potential and altered organic solvent solubility behavior [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 |
| Comparator Or Baseline | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS 50639-66-2): LogP = 2.94 |
| Quantified Difference | ΔLogP = +0.86 (approximately 7.2-fold higher predicted partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical database using standard algorithmic methods |
Why This Matters
The 0.86 LogP differential directly impacts solvent selection for synthesis, chromatographic purification behavior, and predicted membrane permeability—making the ethyl ester preferable for reactions requiring organic phase partitioning or intermediate protection strategies.
- [1] Molaid. Comparative calculated LogP values: Ethyl ester (3.80) vs. Carboxylic acid derivative (2.94). Accessed 2026. View Source
